Cas no 201017-90-5 (2-(Methylthio)oxazole)

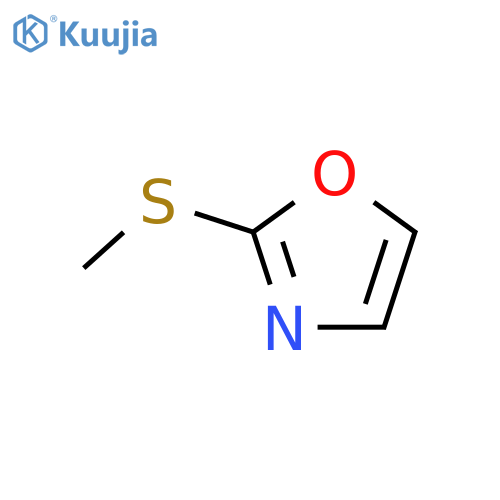

2-(Methylthio)oxazole structure

商品名:2-(Methylthio)oxazole

2-(Methylthio)oxazole 化学的及び物理的性質

名前と識別子

-

- Oxazole, 2-(methylthio)-

- 2-(Methylthio)oxazole

- 2-(methylsulfanyl)-1,3-oxazole

- 2-methylthiooxazole

- Oxazole,2-(methylthio)

- DTXSID50448675

- CS-0186447

- EN300-3442353

- DS-19047

- FT-0728701

- O10533

- AKOS027441576

- 2-methylsulfanyl-1,3-oxazole

- 201017-90-5

- SCHEMBL3026407

- 2-methylsulfanyl-1, 3-oxazole

- DB-003306

-

- MDL: MFCD18909307

- インチ: InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3

- InChIKey: XVLXLLHKDRNMGK-UHFFFAOYSA-N

- ほほえんだ: CSC1=NC=CO1

計算された属性

- せいみつぶんしりょう: 115.00900

- どういたいしつりょう: 115.00918496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 59.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 51.3Ų

じっけんとくせい

- PSA: 51.33000

- LogP: 1.39650

2-(Methylthio)oxazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H317-H319

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD587421)

2-(Methylthio)oxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Methylthio)oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-200mg |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 200mg |

500.0CNY | 2021-07-14 | |

| TRC | M725920-50mg |

2-(Methylthio)oxazole |

201017-90-5 | 50mg |

$ 135.00 | 2022-06-03 | ||

| Chemenu | CM251068-5g |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 5g |

$1169 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36120-1g |

2-(Methylthio)oxazole |

201017-90-5 | 1g |

¥4656.0 | 2021-09-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587421-1g |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 1g |

¥3882.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-250mg |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 250mg |

2047CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-100mg |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 100mg |

981CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YD118-1g |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 1g |

5392CNY | 2021-05-07 | |

| A2B Chem LLC | AB10163-250mg |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 250mg |

$460.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D535786-1g |

2-(Methylthio)oxazole |

201017-90-5 | 95% | 1g |

$785 | 2025-02-25 |

2-(Methylthio)oxazole 関連文献

-

1. New routes to 5-substituted oxazolesMatthew S. Addie,Richard J. K. Taylor J. Chem. Soc. Perkin Trans. 1 2000 527

201017-90-5 (2-(Methylthio)oxazole) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量